1,6-Dimethylphenanthrene

説明

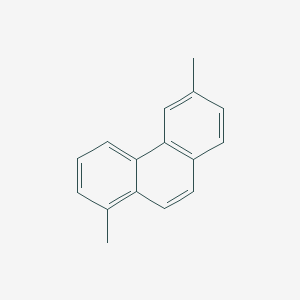

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,6-dimethylphenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14/c1-11-6-7-13-8-9-14-12(2)4-3-5-15(14)16(13)10-11/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQMHHSZADKJARE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=CC3=C(C=CC=C32)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00942431 | |

| Record name | 1,6-Dimethylphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00942431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20291-74-1 | |

| Record name | Phenanthrene, 1,6-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020291741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Dimethylphenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00942431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Analytical Characterization of 1,6 Dimethylphenanthrene

Advanced Spectroscopic Techniques for Structural Elucidation

Modern spectroscopy offers a powerful, non-destructive lens to examine the molecular properties of 1,6-dimethylphenanthrene. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for a comprehensive characterization.

Solid-state NMR spectroscopy is a crucial technique for investigating the dynamics of molecules in a crystalline environment. For compounds like this compound, this method provides specific information about the motion of the methyl groups attached to the aromatic framework. brynmawr.edu In the solid state, the rotation of the methyl group is often the only significant motion on the NMR time scale, allowing for a focused analysis. brynmawr.edunih.gov

The ¹H spin-lattice relaxation rate is a key parameter measured in solid-state NMR to probe molecular motion. researchgate.net These measurements are typically conducted on polycrystalline samples over a range of temperatures and NMR frequencies. brynmawr.edu For dimethylphenanthrenes, the relaxation process is often nonexponential, which is a characteristic feature when relaxation is caused by methyl group rotation. brynmawr.edunih.gov

Research combining solid-state ¹H spin-lattice relaxation rate measurements with electronic structure calculations has been conducted for this compound to investigate methyl group rotational dynamics. researchgate.net The relaxation measurements are sensitive to the rate of methyl group rotation, which is a thermally activated process. By analyzing the temperature dependence of the relaxation rate, researchers can extract the activation energy for this motion. consensus.app

The analysis of ¹H spin-lattice relaxation data provides insight into the barriers hindering the rotation of the methyl groups. researchgate.net In polycrystalline samples of this compound, it has been found that the experimental data are best fitted with a distribution of activation energies for methyl group rotation rather than a single value. researchgate.netconsensus.app This distribution is thought to arise from the presence of molecules near crystallite surfaces or other crystal imperfections, leading to a range of local environments. researchgate.netconsensus.app

Electronic structure calculations, both for isolated molecules and for molecular clusters that mimic a perfect crystal, are used to compute the theoretical barrier heights. researchgate.net These calculations help to distinguish between intramolecular contributions (interactions within a single molecule) and intermolecular contributions (interactions with neighboring molecules in the crystal lattice) to the rotational barrier. researchgate.netconsensus.app For this compound, the barriers to methyl group rotation are in the range of 2-12 kJ mol⁻¹. researchgate.netconsensus.app

Table 1: Comparison of NMR Activation Energies for Methyl Group Rotation in Polycrystalline Dimethylphenanthrenes

| Compound | Methyl Group Position | Activation Energy (E) (kJ mol⁻¹) |

| This compound | 1 & 6 | 2-12 researchgate.netconsensus.app |

| 1,8-Dimethylphenanthrene (B1614708) | 1 & 8 | 2-12 researchgate.net |

| 1,4-Dimethylphenanthrene | 1 | 12 ± 1 brynmawr.edu |

| 1,4-Dimethylphenanthrene | 4 | 22 ± 2 brynmawr.edu |

This table presents the activation energies determined from solid-state ¹H NMR spin-lattice relaxation measurements, characterizing the rotational barriers of the methyl groups.

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. tanta.edu.eg For a molecule to be IR active, its electric dipole moment must change during a vibration. tanta.edu.eg The resulting spectrum provides a unique fingerprint, with absorption bands corresponding to specific types of bond stretching and bending. tanta.edu.eg

Acquiring gas-phase IR spectra for dimethylphenanthrenes (DMPs) like this compound presents experimental challenges. Their low vapor pressures make it difficult to obtain a sufficient concentration in the gas phase by simple heating. acs.org To overcome this, researchers have employed heated multipass long-path gas cells, using the positive pressure of an inert gas to introduce enough of the compound into the cell for measurement. acs.org For instance, spectra for various DMPs have been successfully recorded at elevated temperatures (e.g., 110 °C) over a spectral range of 400 to 4000 cm⁻¹. acs.orgacs.org

The assignment of the numerous absorption bands in the IR spectrum of this compound is complex. The molecule, having Cₛ symmetry, possesses 84 fundamental vibrational modes. acs.org Initial assignments using harmonic or anharmonic frequency calculations from Density Functional Theory (DFT) at the B3LYP/6-311G** level are often not sufficient for an unambiguous interpretation. acs.orgacs.org

A more accurate approach is the scaled quantum mechanical (SQM) force field analysis method. acs.orgnih.gov In this technique, the force constants calculated from quantum mechanics are scaled to achieve a better match with the experimentally observed frequencies. acs.orgnih.gov The potential energy distribution (PED) is then calculated for each normal mode to clearly identify the nature of the vibration, such as aromatic C-H stretching, methyl C-H stretching, or out-of-plane bending. acs.orgnih.gov Studies have identified characteristic bands for DMPs that can aid in their identification. iisc.ac.in The aromatic C-H out-of-plane bending vibration is typically the most intense band, appearing around 800 cm⁻¹, while the methyl C-H stretching bands are found around 2900 cm⁻¹. iisc.ac.in

Table 2: Selected Vibrational Frequencies for this compound

| Vibrational Mode | Observed Frequency (cm⁻¹) |

| Aromatic C-H stretch | 3078.0 iisc.ac.in |

| Methyl C-H asymmetric stretch | 2953.8 iisc.ac.in |

| Aromatic C-H out-of-plane bend | ~800 iisc.ac.in |

This table highlights some of the characteristic IR absorption bands observed for this compound in the gas phase. The out-of-plane bending frequency is a strong identifier for different DMP isomers.

Infrared (IR) Spectroscopy and Vibrational Analysis

Chromatographic and Mass Spectrometric Identification of this compound

The accurate identification and quantification of this compound, particularly in complex environmental and biological matrices, rely on sophisticated analytical techniques. Chromatographic separation coupled with mass spectrometric detection provides the necessary selectivity and sensitivity to distinguish it from numerous other polycyclic aromatic hydrocarbons (PAHs) and their alkylated isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) for Environmental Analysis

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of this compound in various environmental samples. This method is frequently employed to detect and quantify the compound in matrices such as sediment, crude oil, water, and particulate matter. nih.govcsic.esscispace.com In environmental forensics and source apportionment studies, the relative abundance of this compound compared to other dimethylphenanthrene isomers (e.g., 1,7- and 2,6-dimethylphenanthrene) can help distinguish between petrogenic (petroleum-related) and pyrogenic (combustion-related) sources of contamination. scispace.com

Analytical methods often involve an initial solvent extraction from the sample matrix, followed by a clean-up procedure to remove interfering substances. nih.gov The extract is then injected into the GC-MS system. The gas chromatograph separates the components of the mixture based on their boiling points and interaction with the capillary column's stationary phase. Subsequently, the mass spectrometer fragments the eluted molecules and separates the resulting ions based on their mass-to-charge ratio, providing a characteristic mass spectrum that serves as a molecular fingerprint for identification. scispace.comcedre.fr For enhanced sensitivity and selectivity, especially in complex matrices, analyses are often performed in selected ion monitoring (SIM) mode, where the mass spectrometer is set to detect only specific ions characteristic of the target analyte. scispace.com

Method development for the simultaneous analysis of multiple PAHs, including this compound, has been a focus of research. nih.gov A robust method was developed for detecting 29 parent and substituted PAHs in water, suspended particulates, and sediment. nih.gov In this study, 3,6-dimethylphenanthrene (B75243) (an isomer often analyzed alongside this compound) was detected in polluted river environments, demonstrating the method's applicability. nih.gov The method quantification limits (MQLs) vary depending on the sample matrix, ranging from nanograms per liter (ng/L) in water to nanograms per gram (ng/g) in solid samples. nih.gov

Table 1: Applications of GC-MS in the Environmental Analysis of Dimethylphenanthrenes

| Application Area | Sample Matrix | Key Findings & Parameters | References |

| Source Apportionment | River Sediments | Utilized the 1,7/(1,7 +2,6 – Dimethylphenanthrene) ratio to distinguish between contamination sources. | scispace.com |

| Pollution Monitoring | Polluted River Water, Particulates, Sediment | Developed a simultaneous detection method for 13 substituted PAHs (including 3,6-dimethylphenanthrene) and 16 parent PAHs. MQLs for sediment were 1.75-28.04 ng/g. | nih.gov |

| Crude Oil Analysis | Crude Oil | Developed methods to improve the accuracy of alkylated PAH homolog quantification, overcoming errors from common GC/MS approaches. | nih.gov |

| Food Safety | High-Fat Smoked Salmon | A modified QuEChERS extraction method followed by GC-MS analysis was validated for 33 PAHs, with detection limits in the low ng/g range. | nih.gov |

| Air Pollution | Atmospheric Samples | Confirmed the presence of this compound as a combustion product in atmospheric datasets. | copernicus.org |

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) for Complex Mixture Analysis

For exceptionally complex samples like crude oil, coal tar, or heavily contaminated sediments, single-dimension GC-MS may lack the necessary resolving power to separate all the isomeric compounds present. acs.orgvu.nl Comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced peak capacity and resolution. acs.orgumanitoba.ca This technique uses two different capillary columns with orthogonal separation mechanisms (e.g., a non-polar column followed by a polar column). vu.nl A modulator traps small, sequential fractions from the first column's effluent and re-injects them onto the second, shorter column for a rapid, secondary separation. The result is a highly structured two-dimensional chromatogram that separates compounds by both volatility and polarity, resolving many co-eluting isomers found in one-dimensional GC. wiley-vch.de

GCxGC coupled with a time-of-flight mass spectrometer (TOF-MS) is particularly powerful. The high data acquisition speed of TOF-MS is necessary to capture the very narrow peaks (tens of milliseconds) produced by the second-dimension column. rsc.orgresearchgate.net This combination has been successfully used to characterize alkylated PAHs, including dimethylphenanthrenes, in various sources. acs.orgvu.nl For instance, GCxGC/HRMS (high-resolution mass spectrometry) was used to create detailed "chemical fingerprints" of coal tar-based pavement sealcoat products, identifying hundreds of individual polycyclic aromatic compounds (PACs), which aids in more specific source identification in urban environments. acs.org In studies of polluted river sediment, GCxGC-TOF-MS enabled the tentative identification of over 400 compounds, including numerous alkylated PAHs that would be unresolvable by conventional GC-MS. vu.nl

Table 2: Selected Findings from GCxGC Analysis of Alkylated PAHs

| Study Focus | Sample Type | Analytical Technique | Key Outcome | References |

| Environmental Source Profiling | Coal Tar Sealcoat, Diesel Particulate, Motor Oil | GCxGC/HRMS | Confident assignment of 240 individual PACs, enabling greater specificity for source identification. | acs.org |

| Complex Mixture Characterization | Polluted River Sediment | GCxGC-TOF-MS | Tentative identification of over 400 compounds, including various alkylated PAHs, quinones, and thiaarenes. | vu.nl |

| Petroleum Biomarker Analysis | Crude Oil | GCxGC | Separation of alkylated phenanthrenes and other biomarkers into recognizable bands, useful for forensic oil spill analysis and petroleum exploration. | wiley-vch.de |

| Metabolite Identification | Anaerobic Biodegradation Cultures | GCxGC-MS | Identification of complex mixtures of aromatic acid and diacid metabolites from crude oil hydrocarbons, showing functionalization of up to three-ring aromatic hydrocarbons. | researchgate.net |

High-Performance Liquid Chromatography (HPLC) for Metabolite Analysis

High-performance liquid chromatography (HPLC) is a powerful separation technique widely used in the analysis of PAH derivatives, particularly their more polar metabolites. researchgate.netresearchgate.net While GC-MS is often preferred for the parent compound, HPLC is highly suitable for analyzing hydroxylated or conjugated metabolites that are less volatile and may require derivatization for GC analysis. The separation in HPLC is based on the partitioning of analytes between a liquid mobile phase and a solid stationary phase within a column. researchgate.netnih.gov

For phenanthrene (B1679779) derivatives, reversed-phase HPLC with a C18 column is a common approach. researchgate.netresearchgate.net Detection is often achieved using a UV detector, as the aromatic rings of phenanthrenes absorb UV light. researchgate.net To enhance sensitivity and specificity, HPLC systems can be coupled with fluorescence detectors. A specific method involves post-column photochemical reaction, where the column effluent is irradiated with UV light, converting non-fluorescent compounds into highly fluorescent phenanthrene-like products, which are then detected. nih.gov

While specific studies focusing solely on the HPLC analysis of this compound metabolites are not abundant, the methodologies developed for other phenanthrenes are directly applicable. researchgate.netresearchgate.netnih.gov For example, an HPLC method was developed and validated for the quantification of bioactive phenanthrenes in plant extracts, demonstrating good linearity, precision, and accuracy. nih.gov Such validated methods provide a framework for developing specific assays for the metabolites of this compound in biological samples.

Table 3: HPLC Methods for the Analysis of Phenanthrene Derivatives

| Method | Column Type | Detection Method | Application | References |

| Reversed-Phase HPLC | C18 | UV (254 nm) | Separation of phenanthrene derivatives (aristolochic acids) in cell line and plant stem extracts. | researchgate.net |

| Reversed-Phase HPLC | C18 | UV-PDA (261 nm) | Development and validation of a quantitative method for bioactive phenanthrenes in Dioscorea peels. | nih.gov |

| Reversed-Phase HPLC | Unmodified Silica | Post-column Photochemical Reaction and Fluorescence Detection | Specific and sensitive analysis of tamoxifen (B1202) (a complex molecule) by converting it to a fluorescent phenanthrene product. | nih.gov |

| Preparative HPLC | ODS | Not specified | Isolation and purification of synthesized phenanthrene derivatives. | google.com |

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) and Collision Cross Section (CCS) Measurements

Ion mobility spectrometry-mass spectrometry (IMS-MS) has emerged as a powerful technique for the rapid analysis of complex mixtures and the separation of isomers. nih.govnih.gov IMS adds another dimension of separation to mass spectrometry by differentiating ions based on their size, shape, and charge as they drift through a gas-filled tube under the influence of an electric field. dntb.gov.ua This separation occurs on a millisecond timescale, making it suitable for high-throughput analysis. nih.govosti.gov

A key parameter obtained from IMS is the collision cross section (CCS), which is a measure of the ion's rotational average projected area and is related to its 3D conformation in the gas phase. nih.gov For a given mass-to-charge ratio, different isomers like the various dimethylphenanthrenes will often have unique drift times and, therefore, distinct CCS values. This allows for their separation and identification even when they have identical masses and similar chromatographic retention times. nih.govunit.no

Researchers have characterized the CCS values for over 120 PAHs and their metabolites, demonstrating that IMS-MS can distinguish many isomers. nih.govosti.gov The combination of retention time, accurate mass, fragmentation pattern, and now CCS provides an exceptionally high degree of confidence in compound identification. unit.no Furthermore, in silico pipelines like ISiCLE have been developed to calculate theoretical CCS values for compounds. nih.govarxiv.org In one application, the presence of parent PAHs, including this compound, and their predicted degradation products in sediment was investigated by comparing experimentally measured accurate mass and CCS values with the calculated values, improving the confidence of identification. nih.govarxiv.org

Table 4: Ion Mobility Spectrometry-Mass Spectrometry for PAH Analysis

| Technique | Application | Key Parameter | Finding | References |

| IMS-MS | Characterization of Xenobiotics | Collision Cross Section (CCS) | Characterized CCS for >120 PAHs, PCBs, and PBDEs; demonstrated separation of many isomers. | nih.govosti.gov |

| TIMS-MS | Fast Screening of Complex Mixtures | Collision Cross Section (CCS) | Measured accurate CCS values for PAHs in the m/z range of 124–523, demonstrating separation without lengthy pre-fractionation. | nih.gov |

| DTIM-MS with in silico calculations | Identification of Degradation Products in Sediment | Measured vs. Calculated CCS | Used calculated CCS values for degradation products of PAHs (including this compound) to build evidence for their presence in NIST SRM 1944. | nih.govarxiv.org |

| LC-IMS-Q-TOF | Metabolite Discovery | CCS and i-FIT algorithm | Used measured and predicted CCS values to increase confidence in identifying metabolites of petroleum compounds in fish. | unit.no |

Analytical Method Development and Validation for Reference Standards

The development and validation of robust analytical methods are crucial for generating reliable and comparable data for this compound. Validation ensures that a method is fit for its intended purpose and typically involves assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). nih.govfda.govlgcstandards.com

For quantitative analysis, a calibration curve is established by analyzing a series of standard solutions of known concentrations. nih.gov The linearity of the detector response across a concentration range is then evaluated. Accuracy is often determined through spike-recovery experiments, where a known amount of the analyte is added to a sample matrix (e.g., fish tissue, sediment) and the percentage of the added amount that is measured by the method is calculated. nih.govfda.gov For example, a method for PAHs in seafood was validated with spike recoveries for alkylated phenanthrenes ranging from 87% to 128%. fda.gov Precision is assessed by the relative standard deviation (RSD) of replicate measurements. nih.gov

The use of Standard Reference Materials (SRMs), such as SRM 2779 (Gulf of Mexico Crude Oil) or SRM 1974b (Organics in Mussel Tissue), which contain certified or reference concentrations of various PAHs, is essential for demonstrating method accuracy and ensuring inter-laboratory comparability. fda.govlgcstandards.com The development of analytical methods for reference standards involves careful optimization of extraction, cleanup, and instrumental conditions to ensure that isomeric compounds like 1,6- and 2,9-dimethylphenanthrene (B105788) can be adequately resolved and quantified. lgcstandards.comvliz.be

Table 5: Parameters for Analytical Method Validation for PAHs

| Parameter | Description | Typical Acceptance Criteria / Example | References |

| Linearity (R²) | The ability of the method to elicit test results that are directly proportional to the analyte concentration. | R² > 0.99 | nih.govresearchgate.net |

| Accuracy (Recovery) | The closeness of the test results obtained by the method to the true value. Assessed via spike-recovery or SRMs. | 60% - 130% for fortified samples; 87-128% for alkylated phenanthrenes in seafood. | nih.govfda.gov |

| Precision (RSD) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. | RSD < 10-20% | nih.govresearchgate.net |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Low ng/g for solid samples; 0.33-3.3 ng/L for water samples. | nih.govresearchgate.net |

| Limit of Quantitation (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | 0.1-0.5 ng/mL for PAHs and PASHs in oil. | cedre.fr |

Computational and Theoretical Studies on 1,6 Dimethylphenanthrene

Quantum Chemical Calculations for Molecular Structure and Dynamics

Quantum chemical calculations have become an indispensable tool for elucidating the intricate properties of polycyclic aromatic hydrocarbons (PAHs) like 1,6-dimethylphenanthrene. These computational methods provide deep insights into molecular geometry, vibrational dynamics, and energetic landscapes that are often difficult to probe experimentally.

Density Functional Theory (DFT) is a prominent quantum-chemical method utilized for studying dimethylphenanthrenes (DMPs). acs.org Specifically, the B3LYP functional combined with basis sets like 6-311G** has been employed to optimize molecular geometries and calculate vibrational frequencies. acs.orgnih.govacs.org Such calculations are foundational for understanding the electronic and structural properties of these molecules. For instance, DFT calculations have been used to determine the positions of hydrogen atoms in crystal structure analyses of this compound, where carbon atom positions were first determined by X-ray diffraction. researchgate.net This hybrid approach, combining experimental and theoretical data, allows for a more complete and accurate structural model. researchgate.net Furthermore, DFT has been used to investigate the biodegradation pathways of methylphenanthrenes, assessing geometrical optimizations with functionals like B3LYP and basis sets such as 6-311++G(3df, 3pd). researchgate.net

Electronic structure calculations are crucial for determining the stable three-dimensional arrangement of atoms in a molecule, known as the ground state geometry. For this compound and its isomers, these calculations have been performed for both isolated molecules and molecules within a crystalline environment. osti.govbrynmawr.edu Methods such as Hartree-Fock (HF) and DFT (specifically B3LYP) with basis sets like 6-31G* have been used to obtain fully optimized molecular structures. brynmawr.edu In studies involving crystal clusters of this compound, the coordinates of carbon atoms are typically fixed based on experimental X-ray diffraction data, while the positions of hydrogen atoms are subsequently determined through electronic structure calculations at a level like B3LYP/6-31G(d). researchgate.net This approach is necessary because the 6-methyl groups in this compound can be disordered in the solid state due to their very low rotational barriers. researchgate.net

A significant area of theoretical investigation for this compound involves the dynamics of its methyl groups. Computational studies have been combined with experimental techniques like solid-state ¹H spin-lattice relaxation rate measurements to understand the rotational dynamics of these groups. osti.govresearchgate.net

The energy required for a methyl group to rotate around its C-C bond axis is known as the rotational barrier. Electronic structure calculations are used to compute these barriers, providing estimates for both intramolecular (within a single molecule) and intermolecular (between adjacent molecules in a crystal) contributions. osti.govresearchgate.netresearchgate.net For an isolated molecule of this compound, the rotational barrier for the 6-methyl group has been calculated to be very low. researchgate.net In polycrystalline samples, the experimental activation energies for methyl group rotation are often best described by a distribution of energies, which is thought to arise from molecules located near crystal surfaces or other imperfections. osti.govresearchgate.netresearchgate.net The calculated barriers and experimental activation energies for methyl group rotation in this compound fall within the range of 2-12 kJ mol⁻¹. osti.govresearchgate.net

| Compound | Methyl Group Position | Barrier Type | Energy Value (kJ/mol) | Reference |

|---|---|---|---|---|

| This compound | 1- and 6- | Activation Energy (Experimental) | 2 - 12 | researchgate.net, osti.gov |

| This compound | 6- | Rotational Barrier (Calculated, Isolated Molecule) | 1.6 | researchgate.net |

| 1,4-Dimethylphenanthrene | 1- | Activation Energy (NMR) | 12 ± 1 | brynmawr.edu |

| 1,4-Dimethylphenanthrene | 4- | Activation Energy (NMR) | 22 ± 2 | brynmawr.edu |

Vibrational spectroscopy is a key analytical technique, and its interpretation is greatly aided by computational frequency calculations. For dimethylphenanthrenes, DFT calculations at levels like B3LYP/6-311G** have been used to compute both harmonic and anharmonic vibrational frequencies and their corresponding intensities. acs.orgacs.org The harmonic approximation, while computationally efficient, often deviates from experimental results. nist.gov Anharmonic calculations, which account for the non-parabolic nature of the potential energy well, generally provide better agreement with experimental fundamental frequencies. nist.govnih.gov

However, direct assignment of experimental spectra for DMPs using either anharmonic or scaled harmonic frequencies can sometimes be ambiguous. acs.orgnih.govacs.org To achieve more accurate assignments, the scaled quantum mechanical (SQM) force field analysis method has been adopted. nih.govacs.org This technique involves scaling the force fields in a set of nonredundant local coordinates to consistently match experimental frequencies. nih.govacs.org The resulting potential energy distributions (PEDs) help to elucidate the precise nature of the vibration associated with each frequency. nih.govacs.org

The Potential Energy Surface (PES) is a fundamental concept in computational chemistry, representing the energy of a molecule as a function of its geometry. researchgate.netumn.edu For this compound, mapping the PES is particularly relevant for understanding dynamic processes like methyl group rotation. researchgate.net A PES scan involves systematically changing specific geometric parameters (like the dihedral angle of a methyl group) and calculating the energy at each step to trace a path between energy minima (stable conformations) and saddle points (transition states). visualizeorgchem.com

By mapping the PES for the internal rotation of the methyl groups in this compound, researchers can locate the ground-state and transition-state structures. brynmawr.edu The energy difference between these points defines the rotational barrier. brynmawr.edu These surfaces provide a detailed picture of the energy landscape governing the molecule's conformational flexibility. researchgate.net

In Silico Modeling for Analytical and Environmental Applications

Beyond fundamental quantum chemical studies, in silico modeling of this compound plays a role in analytical and environmental chemistry. rsc.org One notable application is in the identification of environmental contaminants and their degradation products. nih.govarxiv.org

The in silico chemical library engine (ISiCLE) is a high-performance computing workflow designed to generate libraries of chemical properties from first principles, without reliance on training data. nih.govarxiv.org This pipeline has been applied to polycyclic aromatic hydrocarbons, including this compound, found in environmental samples like waterway sediment. nih.govarxiv.org The process involves generating probable 3D molecular conformers and then calculating properties such as the collision cross section (CCS), a key parameter in ion mobility spectrometry-mass spectrometry (IMS-MS). nih.govresearchgate.net

In one application, the CCS was calculated in silico for potential degradation products of nine PAHs, including this compound, present in sediment. nih.gov By comparing the calculated accurate mass and CCS values with experimental data from the samples, researchers could build evidence for the presence of both the parent compounds and their predicted degradation products. nih.govarxiv.org This in silico approach helps to overcome the limitation of relying on commercially available reference standards and accelerates the confident identification of chemicals in complex environmental mixtures. arxiv.org

Computational Generation of Collision Cross Section (CCS) Libraries

The confident identification of small molecules like this compound in complex mixtures is a significant analytical challenge. The integration of ion mobility spectrometry (IMS) with mass spectrometry (MS) has introduced an additional, powerful descriptor for molecular identification: the collision cross section (CCS). The CCS is a measure of the ion's size and shape in the gas phase. When combined with mass-to-charge ratio and retention time, it greatly enhances the specificity of chemical identification. nih.gov

However, the utility of CCS is dependent on the availability of reference libraries containing experimentally determined values, which are currently limited. dntb.gov.ua Computational methods provide a high-throughput solution to this bottleneck by generating large-scale in silico CCS libraries. nih.govarxiv.org These methods use the chemical structure of a compound as input to predict its three-dimensional conformation and subsequently calculate its theoretical CCS value.

Several computational tools and workflows have been developed for this purpose. For instance, the in silico chemical library engine (ISiCLE) employs a first-principles approach, using molecular dynamics and quantum chemistry to predict molecular structures and derive CCS values without reliance on training data. nih.govarxiv.org Another approach, exemplified by the DarkChem tool, uses deep learning to predict CCS values for vast numbers of compounds, such as those in the PubChem database. nih.gov These predictive models can achieve high accuracy, often with an average error of less than 4% compared to experimental values, which is a significant step toward the standards-free identification of molecules. nih.govacs.org

For this compound, a computationally generated CCS library entry would include key identifiers and predicted physicochemical properties. The process involves:

Generating a 3D conformer of the this compound ion.

Using a calculation method (e.g., trajectory method implemented in MOBCAL or a machine learning model) to predict the CCS value for a specific ion adduct, such as the protonated molecule [M+H]⁺. nih.gov

Storing this predicted value along with other identifiers in a searchable database.

The availability of such a predicted CCS value for this compound would facilitate its identification in complex environmental or biological samples analyzed by techniques like GC-APLI-TIMS-TOF-MS (Gas Chromatography-Atmospheric Pressure Laser Ionization-Trapped Ion Mobility Spectrometry-Time-of-Flight Mass Spectrometry). nsf.gov In one study, the ISiCLE pipeline was specifically used to calculate the CCS of potential degradation products of polycyclic aromatic hydrocarbons (PAHs), including this compound, found in sediment samples, demonstrating the direct applicability of this approach. nih.gov

Table 1: Example of a Computationally Generated Library Entry for this compound

| Parameter | Value | Source |

| Compound Name | This compound | - |

| Molecular Formula | C₁₆H₁₄ | [NIST] |

| Monoisotopic Mass | 206.1096 u | [NIST] |

| Ion Adduct | [M+H]⁺ | Assumed for prediction |

| Predicted CCS (N₂) | Value would be generated here | [ISiCLE], [DarkChem] |

| Prediction Method | Trajectory Method / Deep Learning | nih.govnih.gov |

This table is illustrative. The specific predicted CCS value would depend on the computational model and parameters used.

Quantum Chemical Kinetics in Pathway Elucidation

Quantum chemical kinetics is a powerful theoretical tool used to elucidate the reaction mechanisms and predict the transformation pathways of chemical compounds. researchgate.netnih.gov This approach is particularly valuable for understanding the metabolic or degradation fate of molecules like this compound, where multiple reaction sites are possible. By calculating the energy profiles of potential reaction pathways, researchers can predict which products are most likely to form.

Studies on related methylated PAHs have demonstrated the utility of this method. For example, quantum chemical calculations have been employed to understand the biodegradation pathways of various methylphenanthrenes and 3,6-dimethylphenanthrene (B75243) by microorganisms. researchgate.netnih.gov These studies typically involve calculating the activation energies for reactions such as hydroxylation at different positions on the aromatic rings or on the methyl groups. The pathways with the lowest activation energy barriers are considered the most favorable and are predicted to yield the most abundant metabolites. researchgate.net

For this compound, a quantum chemical kinetics study would involve:

Modeling the initial attack of a reactive species (e.g., a hydroxyl radical from a cytochrome P450 enzyme) on the molecule.

Calculating the transition state energies for the formation of various possible intermediate products (e.g., hydroxylated isomers).

Comparing the activation barriers to determine the most kinetically favorable pathways.

Research on other dimethylphenanthrenes has shown that the position of the methyl groups can significantly influence the sites of metabolic attack. researchgate.net Electronic structure calculations performed on this compound have been used to determine the rotational barriers of its methyl groups, which provides fundamental data on the molecule's intramolecular dynamics and steric properties that would influence its reactivity. dntb.gov.uaresearchgate.netconsensus.app

The predictions from quantum chemical calculations can then be compared with experimental results from metabolite analysis (e.g., using GC-MS) to confirm the metabolic map. This synergy between theoretical prediction and experimental observation is a cornerstone of modern mechanistic toxicology and environmental chemistry. nih.gov For instance, quantum calculations could predict the relative abundance of different monohydroxylated this compound isomers, guiding analysts in their search for these specific metabolites in biological or environmental samples.

Table 2: Illustrative Data from a Quantum Chemical Kinetics Study on this compound Hydroxylation

| Potential Reaction | Reaction Site | Predicted Relative Activation Energy (kcal/mol) | Predicted Product |

| Ring Hydroxylation | C2 | Value Y | 2-Hydroxy-1,6-dimethylphenanthrene |

| Ring Hydroxylation | C4 | Value Z | 4-Hydroxy-1,6-dimethylphenanthrene |

| Ring Hydroxylation | C7 | Value A | 7-Hydroxy-1,6-dimethylphenanthrene |

| Ring Hydroxylation | C9 | Value B | 9-Hydroxy-1,6-dimethylphenanthrene |

| Methyl Group Hydroxylation | C1-Methyl | Value X | (6-Methylphenanthren-1-yl)methanol |

| Methyl Group Hydroxylation | C6-Methyl | Value W | (1-Methylphenanthren-6-yl)methanol |

This table is for illustrative purposes. The values (A, B, W, X, Y, Z) represent hypothetical outputs from quantum chemical calculations, where lower values indicate more favorable reaction pathways.

Applications and Derivatives of 1,6 Dimethylphenanthrene in Advanced Materials and Organic Chemistry

Role as a Building Block in Organic Synthesis

1,6-Dimethylphenanthrene serves as a fundamental building block in organic synthesis, providing a rigid and sterically defined framework for constructing larger, more complex molecules. cymitquimica.com Its phenanthrene (B1679779) core is a recurring motif in many natural products and biologically active compounds. The utility of the dimethylphenanthrene scaffold has been demonstrated in the synthesis of bis-quaternary ammonium (B1175870) salts. ucl.ac.uk In this work, this compound was used as a rigid aromatic framework to position two positively-charged nitrogen centers at a specific distance, creating a pharmacophore intended to mimic the activity of apamin, a potent blocker of small conductance, calcium-activated potassium channels (SK). ucl.ac.uk

The synthesis of various dimethylphenanthrene isomers itself can be achieved through several methods, highlighting the accessibility of these building blocks for further chemical elaboration.

| Synthesis Strategy | Description |

| Directed ortho Metalation (DoM) & Suzuki–Miyaura Coupling | A multi-step sequence involving DoM of N,N-diethylbenzamides, followed by a Suzuki–Miyaura cross-coupling reaction and a directed remote metalation (DreM) to form 9-phenanthrols, which are then converted to the final phenanthrene products. This method has been used to prepare gram-quantities of various isomers like 2,7- and 1,7-dimethylphenanthrene (B57199). researchgate.nettandfonline.com |

| Palladium-catalyzed Heck Reaction | A novel approach has been developed to synthesize phenanthrene derivatives via a palladium-catalyzed Heck reaction, followed by a Reverse Diels-Alder reaction involving formaldehyde (B43269) elimination. This procedure is noted for its utility in creating a variety of homologous compounds for industrial and biomedical applications. espublisher.com |

| Oxidative Degradation | In the structural elucidation of natural products like the alkaloid tylophorine, oxidative degradation has been used to produce phenanthrene derivatives, such as 2,3,6,7-tetramethoxyphenanthrene-9,10-dicarboxylic anhydride. cdnsciencepub.com |

This table outlines selected methods for synthesizing the phenanthrene core structure, which can be adapted for isomers like this compound.

Development of Novel Organic Materials

The intrinsic properties of the phenanthrene ring system, such as its aromaticity and stability, make it an attractive component for advanced organic materials. ontosight.ai Derivatives of phenanthrene are explored for their potential in electronic applications, where their structure can be tailored to achieve desired functionalities.

Phenanthrene derivatives are considered highly suitable for use in organic electroluminescent devices, particularly OLEDs. google.com Their chemical structure can be modified to serve various roles within the device architecture. They can function as host materials for either fluorescent or phosphorescent dopants in the emitting layer. google.com Furthermore, appropriately substituted phenanthrenes can act as hole-blocking materials, which is especially critical in phosphorescent OLEDs to confine charge carriers and enhance efficiency. google.com The position of substituents on the phenanthrene core significantly influences the material's electronic properties; for instance, aryl-substitutions at the 2- and 7-positions tend to produce a deeper blue emission compared to substitutions at the 3- and 6-positions, making the former potentially better suited as host materials. google.com The synthetic accessibility of these compounds allows for large-scale production, a key factor for commercial applications. google.com

While specific studies on this compound in organic photovoltaics are not prominent, the broader class of organic semiconductors is under intense investigation for solar cell applications. koreascience.kr The fundamental principle of OPVs relies on materials that can effectively absorb light and separate charges, often based on a donor-acceptor architecture. eurjchem.comresearchgate.net Polycyclic aromatic hydrocarbons, due to their delocalized π-electron systems, are a cornerstone of organic semiconductor research. The development of novel organic composites for solar cells often involves designing molecules with specific photoactive properties, where the molecular structure is optimized for high photoconversion efficiency. eurjchem.comresearchgate.net The stability and well-defined structure of the phenanthrene core suggest its potential as a component in designing new donor or acceptor molecules for OPV applications.

Synthesis of Complex Organic Molecules

The this compound scaffold is a valuable starting point for the synthesis of more intricate molecular structures. Its rigid framework allows for the precise spatial arrangement of functional groups, which is crucial for creating molecules with specific biological or material properties.

A notable example is the synthesis of bis-quaternary ammonium salts designed as antagonists for potassium channels. ucl.ac.uk In this research, this compound was selected as the central rigid core. The methyl groups were functionalized via bis-bromination with N-bromosuccinimide, followed by substitution with various amines (piperidine, pyrrolidine, morpholine) and subsequent quaternization. ucl.ac.uk This process demonstrates a clear pathway from a simple PAH building block to a complex, functional organic molecule with potential therapeutic applications. The phenanthrene skeleton itself is a core component of many complex natural products, such as certain steroids and alkaloids, and its formation or synthesis is a key step in their total synthesis or structural analysis. cdnsciencepub.commpbou.edu.in

Natural Product Isolation and Biosynthesis

Phenanthrene and its derivatives are a significant class of secondary metabolites found in the plant kingdom, particularly within the Orchidaceae family. nih.govresearchgate.net These compounds are often isolated as phenanthrenes or in their reduced form as 9,10-dihydrophenanthrenes and are subjects of phytochemical research due to their structural diversity and biological activities. nih.govresearchgate.net

The Orchidaceae family is a rich source of phenanthrene-based natural products. nih.gov Phytochemical investigations have led to the isolation of a wide array of these compounds from various orchid genera. While the direct isolation of this compound is not frequently reported, numerous other substituted phenanthrenes and dihydrophenanthrenes have been identified, indicating a biosynthetic pathway capable of producing this structural class. science.gov For example, dihydrophenanthrenes are considered major bioactive ingredients in medicinal plants from the Pholidota, Bletilla, and Dendrobium genera. nih.gov

| Plant Source (Family) | Example Compounds Isolated |

| Bletilla striata (Orchidaceae) | Bletillatin B; 2,7-Dihydroxy-1,6-bis(4-hydroxybenzyl)-4-methoxy-9,10-dihydrophenanthrene nih.gov |

| Cremastra appendiculata (Orchidaceae) | Cremaphenanthrenes A-E (five new biphenanthrenes) researchgate.net |

| Dendrobium terminale (Orchidaceae) | Two new dihydrophenanthrene derivatives along with twelve known analogues researchgate.net |

| Aerides rosea (Orchidaceae) | Various phenanthrene derivatives identified via HPLC-MS techniques science.gov |

This table presents examples of phenanthrene derivatives isolated from different species within the Orchidaceae family.

The biosynthesis of these compounds in plants is of scientific interest. Studies have shown that pathways leading to phenanthrenes can be stimulated in response to external factors, such as fungal infection, suggesting they may play a role in plant defense mechanisms. researchgate.net

Role as Chemotaxonomic Markers

This compound and its isomers serve as significant molecular fossils, or biomarkers, providing valuable insights into the origin of organic matter in geological and environmental samples. The distribution and relative abundance of these alkylated polycyclic aromatic hydrocarbons (PAHs) can act as fingerprints, helping to classify and differentiate between various biological sources, a practice known as chemotaxonomy.

In geochemistry and environmental science, phenanthrene and its alkylated derivatives are common constituents of crude oil, coal, and sediments. frontiersin.orgej-geo.org While phenanthrene itself is ubiquitous, the specific substitution patterns of its dimethylated forms, such as this compound, are often linked to specific precursor molecules found in terrestrial higher plants. researchgate.netresearchgate.net

Research findings indicate that certain dimethylphenanthrene isomers are diagenetic products of diterpenoids, a class of organic chemicals abundant in the resins of conifer trees. researchgate.net For instance, the degradation of abietane-type diterpenoids, which are prevalent in conifers, can lead to the formation of specific phenanthrene derivatives. ej-geo.org The analysis of fossil wood has revealed that the composition of diterpenoids can help distinguish between different conifer families, such as Cupressaceae and Pinaceae. researchgate.net Consequently, the resulting dimethylphenanthrene profiles in ancient sediments and fossil fuels can offer clues about the dominant types of gymnosperms in the paleoenvironment.

The utility of dimethylphenanthrenes as chemotaxonomic markers is often realized through the analysis of isomer ratios. For example, the ratio of 1,7-dimethylphenanthrene to 2,6-dimethylphenanthrene (B1329590) has been used to differentiate between PAHs originating from softwood combustion versus those from fossil fuel combustion. nih.govusgs.gov This distinction is crucial for source apportionment studies of environmental pollution. Variations in this ratio in sediment cores have been used to track historical shifts in primary combustion sources, such as the gradual replacement of wood with fossil fuels. usgs.govpsu.edu

Direct evidence for the origin of phenanthrene derivatives from specific plants further solidifies their role as chemotaxonomic markers. For example, the closely related compound 2,6-Dihydroxy-1,7-dimethylphenanthrene, known as Micrandrol A, has been identified as a metabolite in the plant Micrandropsis scleroxylon. genome.jp This direct link between a specific plant species and a dimethylphenanthrene derivative underscores the potential for these compounds to trace botanical origins.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 1,6-dimethylphenanthrene, and how do reaction conditions influence isomer purity?

- Methodological Answer : Synthesis often involves Friedel-Crafts alkylation of phenanthrene using methyl halides. Critical parameters include temperature control (120–150°C) and catalyst selection (e.g., AlCl₃). Isomer purity is influenced by steric hindrance at substitution sites; for example, methyl groups at positions 1 and 6 reduce competing side reactions compared to ortho-substituted isomers. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is essential to isolate this compound .

Q. How does the steric hindrance of methyl groups in this compound affect its crystal packing efficiency?

- Methodological Answer : The twisted backbone and methyl groups at positions 1 and 6 create steric hindrance, leading to inefficient molecular packing. This results in low-density crystal structures (~1.20–1.25 g cm⁻³). Computational studies using density functional theory (DFT) with many-body dispersion (MBD) corrections show that weak van der Waals interactions dominate packing motifs, with methyl-methyl interactions contributing to sparse energy landscapes .

Q. What analytical techniques are recommended for quantifying this compound in environmental matrices?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with selective ion monitoring (SIM) is standard. For complex matrices (e.g., sediments), use isotope dilution (e.g., phenanthrene-d10 as an internal standard). Collision cross-section (CCS) measurements via ion mobility-mass spectrometry (IM-MS), validated against in silico predictions (e.g., ISiCLE pipeline), enhance identification accuracy .

Advanced Research Questions

Q. How can evolutionary algorithms (e.g., GAtor) improve crystal structure prediction for sterically hindered compounds like this compound?

- Methodological Answer : GAtor’s niching fitness function outperforms traditional energy-based methods by penalizing oversampled regions and exploring narrow energy funnels. For this compound, evolutionary niching mitigates biases from its chiral backbone and steric hindrance, enabling discovery of the experimental structure within 10 kJ mol⁻¹ of the global minimum. Hierarchical reranking with DFT-MBD further validates stability .

Q. How should researchers address contradictions in dimethylphenanthrene maturity indices (DMPI) during organic geochemical studies?

- Methodological Answer : DMPI values (e.g., DMPI 1 and DMPI 2) can vary due to co-elution of isomers in GC-MS. To resolve contradictions:

- Use high-resolution GC columns (e.g., DB-5MS) for isomer separation.

- Apply principal component analysis (PCA) to factorize variance from isomer stability differences.

- Cross-validate with alternative indices (e.g., MPI, MPR) to confirm thermal maturity trends .

Q. What experimental designs are optimal for studying environmental degradation pathways of this compound?

- Methodological Answer : Simulate degradation via photolysis (UV light) or microbial action (e.g., Sphingomonas spp.). Monitor intermediates using:

- High-resolution LC-MS/MS for hydroxylated derivatives (e.g., 4,5-pyrenediol).

- Isotopic labeling (¹³C) to trace biodegradation efficiency.

- CCS matching via IM-MS to distinguish isobaric degradation products .

Q. How do computational methods reconcile discrepancies in the electronic properties of this compound?

- Methodological Answer : Clar’s rule predicts aromatic sextets in phenanthrene derivatives, but methyl substitution alters π-electron distribution. Use ab initio calculations (e.g., CASSCF) to map localized vs. delocalized electron densities. Compare with spectroscopic data (UV-Vis, fluorescence) to validate computational models .

Q. What strategies mitigate challenges in modeling intermolecular interactions for this compound in dense phases?

- Methodological Answer : Traditional force fields underestimate weak interactions. Apply DFT with MBD corrections to account for dispersion forces. Molecular dynamics (MD) simulations using optimized potentials (e.g., OPLS-AA/MBAR) improve predictions of melting points and solubility in nonpolar solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。